1,3-diphenyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
1,3-Diphenyl-1H-pyrazole-5-carbohydrazide is a chemical compound with the molecular formula C16H14N4O and a molecular weight of 278.316 g/mol . It is a member of the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of two phenyl groups attached to a pyrazole ring, along with a carbohydrazide functional group at the 5-position .
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit cyclin-dependent kinase-2 (cdk2), which plays a crucial role in cell cycle regulation .
Mode of Action
Based on its structural similarity to other pyrazole derivatives, it may interact with its target protein (such as cdk2) and inhibit its activity, leading to changes in cell cycle progression .
Biochemical Pathways
Given its potential inhibitory effect on cdk2, it may impact the cell cycle regulation pathway .
Result of Action
Inhibition of cdk2 could potentially lead to cell cycle arrest, thereby affecting the proliferation of cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diphenyl-1H-pyrazole-5-carbohydrazide typically involves the cyclocondensation of hydrazine derivatives with appropriate diketones or chalcones . One common method includes the reaction of phenylhydrazine with benzoylacetone in the presence of an acid catalyst to form the pyrazole ring. The resulting intermediate is then treated with hydrazine hydrate to introduce the carbohydrazide group .
Industrial Production Methods
. the general principles of organic synthesis, such as batch processing and the use of continuous flow reactors, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized pyrazoles .
Scientific Research Applications
1,3-Diphenyl-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-1H-pyrazole-4-carbohydrazide: Similar in structure but with the carbohydrazide group at the 4-position.
1,3-Diphenyl-1H-pyrazole-5-carboxylic acid: Contains a carboxylic acid group instead of a carbohydrazide.
1,3-Diphenyl-1H-pyrazole-5-carboxamide: Features a carboxamide group at the 5-position.
Uniqueness
1,3-Diphenyl-1H-pyrazole-5-carbohydrazide is unique due to its specific functional group arrangement, which imparts distinct chemical and biological properties. The presence of the carbohydrazide group enhances its ability to form hydrogen bonds, making it a versatile compound for various applications .
Properties
IUPAC Name |
2,5-diphenylpyrazole-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c17-18-16(21)15-11-14(12-7-3-1-4-8-12)19-20(15)13-9-5-2-6-10-13/h1-11H,17H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYENULVFQZUKFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)NN)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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